2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Overview
Description
2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid is a chemical compound with the molecular formula C8H12N2O2 . It is also known by other names such as 2-(3,5-dimethylpyrazol-1-yl)propanoic Acid and 2-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a butyric acid chain with a 3,5-dimethylpyrazol group attached. The InChI string for this compound is InChI=1S/C8H12N2O2/c1-5-4-6(2)10(9-5)7(3)8(11)12/h4,7H,1-3H3,(H,11,12) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 168.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass is 168.089877630 g/mol . The topological polar surface area is 55.1 Ų .Scientific Research Applications
Corrosion Inhibition
2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid derivatives have been studied for their potential in corrosion inhibition. Specifically, derivatives like 2-[Bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-4-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl) carbamoyl]-butyric acid (Pyr1-1) demonstrated promising results in inhibiting the corrosion of carbon steel in acidic environments. The inhibition efficiency increased with the concentration of the inhibitor, indicating its potential in protecting metal surfaces through adsorption and blocking active corrosion sites (Hmamou et al., 2015).
Synthesis of Heterocyclic Compounds
The chemical structure of this compound is beneficial for the synthesis of various heterocyclic compounds. For instance, pyrazole-linked pyrimidine heterocyclics were synthesized and evaluated for their insecticidal and antibacterial potential, indicating the compound's utility in creating biologically active molecules (Deohate & Palaspagar, 2020).
Polymerization Catalyst
Derivatives of this compound have been used as ligands in metal complexes that catalyze the polymerization of certain monomers. For example, complexes involving this compound and metals like iron, cobalt, and nickel were used to produce polymers like polynorbornene, demonstrating the role of such derivatives in the field of polymer chemistry (Benade et al., 2011).
Medicinal Chemistry
In medicinal chemistry, the structure of this compound has been utilized in the synthesis of compounds with potential therapeutic applications. One such compound demonstrated high affinity for αvβ6 integrin, indicating its potential in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-8(9(12)13)11-7(3)5-6(2)10-11/h5,8H,4H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQUOLOKOQXAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=CC(=N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411754 | |
Record name | 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7007-11-6 | |
Record name | 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.